N-Boc-3,4-dimethoxy-DL-phenylalanine
Overview
Description
N-Boc-3,4-dimethoxy-DL-phenylalanine: is a chemical compound with the molecular formula C16H23NO6 . It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) and dimethoxy groups. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and methanol .
Industrial Production Methods: In an industrial setting, the production of N-Boc-3,4-dimethoxy-DL-phenylalanine may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3,4-dimethoxy-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amino acid.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the free amino acid.
Substitution: Formation of substituted phenylalanine derivatives.
Scientific Research Applications
N-Boc-3,4-dimethoxy-DL-phenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Boc-3,4-dimethoxy-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection to the amino group, allowing selective reactions at other sites. The dimethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
N-Boc-phenylalanine: Lacks the methoxy groups, making it less reactive in certain reactions.
3,4-dimethoxyphenylalanine: Lacks the Boc protecting group, making it more susceptible to reactions at the amino group.
N-Boc-3,4-dihydroxyphenylalanine: Contains hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
Uniqueness: N-Boc-3,4-dimethoxy-DL-phenylalanine is unique due to the presence of both Boc and dimethoxy groups, which provide a balance of protection and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(14(18)19)8-10-6-7-12(21-4)13(9-10)22-5/h6-7,9,11H,8H2,1-5H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWMFTMMXMHMHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162696-83-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyltyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1162696-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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